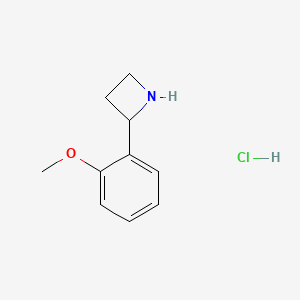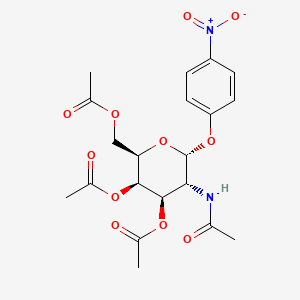![molecular formula C16H24O3S B584778 6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 CAS No. 1346598-50-2](/img/new.no-structure.jpg)
6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 is a deuterated derivative of a biochemical compound used primarily in proteomics research. It has the molecular formula C16H19D5O3S and a molecular weight of 301.46 . This compound is notable for its applications in the preparation of lipoic acid and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and catalysts in a controlled environment ensures the efficient and selective incorporation of deuterium atoms. The final product is then purified through techniques such as distillation or chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of lipoic acid derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules. The phenylmethylthio group may also play a role in modulating the compound’s activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: A naturally occurring compound with antioxidant properties.
6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid: The non-deuterated version of the compound.
8-[(Phenylmethyl)thio]-octanoic Acid Methyl Ester: A similar compound lacking the hydroxyl group.
Uniqueness
6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5 is unique due to its deuterium labeling, which enhances its stability and allows for its use in specialized research applications. The presence of deuterium atoms can also provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Properties
CAS No. |
1346598-50-2 |
|---|---|
Molecular Formula |
C16H24O3S |
Molecular Weight |
301.456 |
IUPAC Name |
methyl 8-benzylsulfanyl-5,5,6,7,7-pentadeuterio-6-hydroxyoctanoate |
InChI |
InChI=1S/C16H24O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8,15,17H,5-6,9-13H2,1H3/i9D2,11D2,15D |
InChI Key |
MGCIVBWSZBSBIS-QAENIGFVSA-N |
SMILES |
COC(=O)CCCCC(CCSCC1=CC=CC=C1)O |
Synonyms |
8-(Benzylthio)-6-hydroxy-octanoic Acid Methyl Ester-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)






